molecular formula C13H9Cl B14006701 1-chloro-9H-fluorene CAS No. 28314-05-8

1-chloro-9H-fluorene

Cat. No.: B14006701
CAS No.: 28314-05-8
M. Wt: 200.66 g/mol
InChI Key: MYZIJBJPIHILLG-UHFFFAOYSA-N
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Description

Significance of Chlorinated Fluorene (B118485) Derivatives in Organic and Materials Chemistry

Chlorinated fluorene derivatives represent a pivotal class of compounds in both organic and materials chemistry. The introduction of a chlorine atom onto the fluorene backbone significantly alters the molecule's electronic and physical properties. ontosight.aicymitquimica.com This halogenation can influence reactivity, solubility, and intermolecular interactions, making these derivatives valuable as intermediates in the synthesis of more complex molecules. ontosight.ai

In materials science, the electronic modifications brought about by chlorination are of particular interest. Fluorene-based polymers are renowned for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. taylorandfrancis.comresearchgate.net The strategic placement of chlorine atoms can fine-tune the emission properties and charge transport characteristics of these materials. taylorandfrancis.com For instance, chlorinated derivatives have been investigated for their potential in creating materials with specific optical and electrical properties, including fluorescent compounds. ontosight.ai

Overview of the 9H-Fluorene Scaffold as a Core Research Subject

The 9H-fluorene scaffold is a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. ontosight.aivulcanchem.com This rigid, planar structure provides a robust and versatile platform for the development of a wide array of functional molecules. researchgate.net Its inherent fluorescent properties have made it a cornerstone in the design of materials for optoelectronics, including OLEDs and polymer light-emitting diodes (PLEDs). taylorandfrancis.com

Beyond materials science, the fluorene core is a recurring motif in bioactive molecules and pharmaceutical intermediates. vulcanchem.com Its unique structure allows for functionalization at various positions, enabling the synthesis of compounds with diverse biological activities. nih.govexplorationpub.com Researchers have explored fluorene derivatives for applications ranging from antimicrobial and anticancer agents to therapies for neurodegenerative diseases. mdpi.comarabjchem.org The ability to modify the fluorene scaffold at the C9 position, as well as on the aromatic rings, provides a powerful tool for medicinal chemists to modulate the pharmacological profiles of drug candidates. explorationpub.com

Rationale for Focused Academic Inquiry into 1-Chloro-9H-fluorene

The specific academic interest in this compound stems from the unique combination of the fluorene scaffold and the influence of a chlorine substituent at the 1-position. This particular isomer offers a distinct set of steric and electronic properties compared to other chlorinated fluorenes. The position of the chlorine atom can direct further chemical transformations, making it a valuable building block in regioselective synthesis.

Below is a table summarizing some of the key physical and chemical properties of this compound and its parent compound, 9H-fluorene.

PropertyThis compound9H-Fluorene
Molecular Formula C13H9ClC13H10
Molecular Weight 200.66 g/mol 166.22 g/mol
CAS Number 6630-65-586-73-7
Boiling Point 322.1 °C at 760 mmHg295 °C
Melting Point 86-88 °C116-117 °C

Note: Some properties for this compound are predicted values. chemicalbook.comchemsrc.comnist.gov

Further research into the reactivity and potential applications of this compound continues to be an active area of investigation, promising new discoveries in the broader field of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28314-05-8

Molecular Formula

C13H9Cl

Molecular Weight

200.66 g/mol

IUPAC Name

1-chloro-9H-fluorene

InChI

InChI=1S/C13H9Cl/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8H2

InChI Key

MYZIJBJPIHILLG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 1 Chloro 9h Fluorene

Reactivity at the Chloro-Substituted Aromatic Ring

The chlorine atom on the aromatic ring of 1-chloro-9H-fluorene is a key functional group that facilitates various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions for Functional Group Introduction

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing various functional groups onto the fluorene (B118485) aromatic ring by replacing the chlorine atom. In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the chloride ion restores the aromaticity of the ring, resulting in the substituted product. libretexts.org

The efficiency of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the anionic intermediate. wikipedia.orgmasterorganicchemistry.com While the chloro group itself is deactivating towards electrophilic aromatic substitution, it can serve as a leaving group in nucleophilic aromatic substitution, especially when activated by other substituents. masterorganicchemistry.com The general mechanism involves two steps: nucleophilic attack to form a carbanion and subsequent loss of the halide to regenerate the aromatic system. libretexts.org

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of amino, ether, and thioether functionalities, respectively.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in several of these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for creating carbon-carbon bonds and is widely used to synthesize biaryl compounds, conjugated polymers, and other complex organic molecules. koreascience.kruwindsor.ca The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While aryl bromides and iodides are more reactive, advancements in catalyst systems have enabled the use of less reactive aryl chlorides.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov The reaction mechanism generally proceeds through oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination. nih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields and regioselectivity. While aryl chlorides are generally less reactive than bromides and iodides, specific ligands and reaction conditions have been developed to facilitate their use.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The reaction can be performed with a variety of functional groups present in the substrates. organic-chemistry.org While typically employing aryl iodides and bromides, Sonogashira couplings with aryl chlorides are also possible, particularly with electron-withdrawing groups on the aromatic ring or with the use of specialized catalyst systems. beilstein-journals.org

The cross-coupling reactions mentioned above are instrumental in the synthesis of biaryl and heteroaryl fluorene systems. By selecting the appropriate coupling partner, a wide variety of aromatic and heteroaromatic moieties can be attached to the 1-position of the fluorene core. For instance, Suzuki-Miyaura coupling with arylboronic acids or heteroarylboronic acids leads to the formation of the corresponding biaryl or heteroaryl fluorenes. rsc.orgmdpi.com These reactions have been successfully employed in the synthesis of complex molecules, including precursors for organic light-emitting diodes (OLEDs) and other advanced materials. acs.org Similarly, the Sonogashira coupling can be used to introduce alkynyl-linked aromatic and heteroaromatic systems.

Formation of Carbon-Carbon Bonds

Reactivity at the 9H-Fluorene Core

The methylene (B1212753) bridge at the C9 position of the fluorene nucleus is another key site for chemical transformations.

Reactions at the C9 Methylene Position (e.g., Deprotonation and Subsequent Electrophilic Attack)

The protons on the C9 carbon of the fluorene ring are weakly acidic, with a pKa of approximately 22.6 in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org This acidity allows for deprotonation by a suitable base, such as sodium hydroxide (B78521) or an organolithium reagent, to generate the stable, aromatic fluorenyl anion. wikipedia.orgaau.edu.et This anion is a potent nucleophile and readily reacts with a variety of electrophiles at the 9-position. wikipedia.orgresearchgate.net

This reactivity enables the introduction of a wide range of substituents at the C9 position. For example, alkylation can be achieved by reacting the fluorenyl anion with alkyl halides. aau.edu.et Other electrophiles, such as aldehydes, ketones, and carbon dioxide, can also be used to introduce corresponding functional groups. This two-step process of deprotonation followed by electrophilic attack is a cornerstone of fluorene chemistry, allowing for the synthesis of 9-substituted and 9,9-disubstituted fluorene derivatives. researchgate.net The introduction of bulky substituents at the C9 position can influence the photophysical properties of the fluorene system, making this a valuable strategy in the design of materials for optoelectronic applications.

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-NH2, R-OH, R-SH), Base1-Amino-9H-fluorenes, 1-Alkoxy-9H-fluorenes, 1-Thioether-9H-fluorenes
Suzuki-Miyaura CouplingAryl/Heteroarylboronic acid, Pd catalyst, Base1-Aryl/Heteroaryl-9H-fluorenes
Heck ReactionAlkene, Pd catalyst, Base1-Vinyl-9H-fluorenes
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base1-Alkynyl-9H-fluorenes
C9 Deprotonation/AlkylationBase (e.g., n-BuLi, NaOH), Alkyl halide9-Alkyl-1-chloro-9H-fluorenes

Electrophilic Aromatic Substitution on the Unsubstituted Rings

The presence of a chlorine atom at the 1-position of the 9H-fluorene core significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions on the unsubstituted aromatic rings. The chlorine atom is an ortho-, para-directing deactivator due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The fluorene moiety itself is generally activated towards EAS. The outcome of substitution on the unsubstituted rings will, therefore, be determined by the combined directing effects of the chloro-substituent and the annulated ring system.

Common EAS reactions such as nitration and halogenation can be performed on fluorene derivatives. For instance, nitration of fluorenone, a structurally related compound, with a mixture of nitric acid and sulfuric acid can lead to mononitration, with the position of substitution being influenced by the existing substituents. nih.gov In the case of this compound, the incoming electrophile is expected to be directed to the positions that are most activated. The chlorine atom at C-1 will direct incoming electrophiles to the ortho (C-2, which is already part of the fluorene system) and para (C-4) positions of its own ring, and to the C-5 and C-7 positions of the adjacent ring through resonance. The fused ring system also influences the positions of substitution, with positions 2 and 7 being generally favored in unsubstituted fluorene due to their higher electron density. researchgate.net

Considering these factors, electrophilic attack on the unsubstituted ring of this compound is most likely to occur at the C-7 position, as it is para to the C-9 bridge and meta to the deactivating influence of the chlorine atom, and also a favored position for substitution in the fluorene system itself. The C-5 position is also a potential site for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionPredicted Major Product(s)Rationale
HNO₃/H₂SO₄ (Nitration)1-Chloro-7-nitro-9H-fluoreneThe C-7 position is electronically favored in the fluorene system and is para to the C-9 bridge.
Br₂/FeBr₃ (Bromination)1-Chloro-7-bromo-9H-fluoreneSimilar to nitration, the C-7 position is the most likely site of attack.
RCOCl/AlCl₃ (Friedel-Crafts Acylation)1-Chloro-7-acyl-9H-fluoreneFriedel-Crafts reactions are sensitive to deactivating groups, but the fluorene system is generally reactive enough. libretexts.orglibretexts.orgsigmaaldrich.com The C-7 position remains the most probable site.

Derivatization Strategies for Advanced Applications

The this compound scaffold is a versatile building block for the synthesis of a wide range of functional molecules with applications in materials science and medicinal chemistry.

Incorporation of Chromophores and Fluorophores for Photophysical Studies

The fluorene core is known for its blue fluorescence and high quantum yield, making it an excellent platform for the construction of novel chromophores and fluorophores. aau.edu.et The chlorine substituent at the 1-position can serve as a handle for further functionalization or can modulate the electronic properties of the resulting dye.

Derivatization strategies often involve the introduction of electron-donating and electron-accepting groups to the fluorene skeleton to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type structures. These architectures can lead to materials with interesting photophysical properties, such as large Stokes shifts and two-photon absorption. nih.govnih.gov

For example, a synthetic route to a D-A-D type chromophore could start with the nitration of this compound, followed by reduction of the nitro group to an amine. This amino group can then be further functionalized. A Wittig or Horner-Wadsworth-Emmons reaction can be employed to introduce vinylenic linkages and extend the conjugation, a common strategy in the synthesis of fluorescent dyes. nih.gov Another approach involves the Suzuki or Heck coupling reactions to attach various aromatic or heteroaromatic chromophoric units to the fluorene core. csic.estugraz.at The synthesis of fluorescent probes for biological imaging is another significant application, where the fluorene unit provides the necessary photophysical properties. nih.govresearchgate.net

Table 2: Examples of Synthetic Strategies for Photophysical Probes from Fluorene Derivatives

Starting Material TypeReaction SequenceTarget Chromophore/Fluorophore TypeReference
Bromo-fluorene derivativeHeck coupling with a vinyl-containing dyeExtended π-conjugated system nih.gov
Nitro-fluorene derivativeReduction to amine, followed by coupling reactionsDonor-Acceptor (D-A) type probe nih.gov
Di-formyl fluorene derivativeWittig reaction with phosphonium (B103445) ylidesDonor-Acceptor-Donor (D-A-D) type probe nih.gov

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety

The this compound moiety can be incorporated into various heterocyclic systems, leading to compounds with potential biological activity or unique material properties. The synthesis of thiazole (B1198619), thiazolidinone, and azetidinone derivatives from chloro-substituted fluorenes has been reported, demonstrating the versatility of this scaffold. nih.govarabjchem.org

A common strategy involves the initial functionalization of the fluorene ring, for example, through Friedel-Crafts acylation to introduce a chloroacetyl group. nih.gov This α-haloketone can then undergo the Hantzsch thiazole synthesis by reacting with thiourea (B124793) to form a 2-aminothiazole (B372263) ring. arabjchem.orgmdpi.com The resulting aminothiazole can be further elaborated. For instance, reaction with various aldehydes can yield Schiff bases, which are key intermediates for the synthesis of thiazolidinones and azetidinones. nih.govaascit.org

The synthesis of 4-thiazolidinones can be achieved through the cycloaddition of the Schiff base with thioglycolic acid. nih.govoatext.com Similarly, 2-azetidinones (β-lactams) can be prepared via the Staudinger cycloaddition of the Schiff base with chloroacetyl chloride. nih.govchemijournal.com These heterocyclic systems are of significant interest in medicinal chemistry due to their presence in many bioactive compounds. sphinxsai.com

Table 3: Synthesis of Heterocycles from Chloro-Fluorene Derivatives

Fluorene PrecursorReagentsHeterocyclic ProductReference
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone1. Thiourea2. Aryl aldehydes3. Thioglycolic acid2-Aryl-3-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)thiazolidin-4-one nih.gov
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone1. Thiourea2. Aryl aldehydes3. Chloroacetyl chloride3-Chloro-4-aryl-1-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)azetidin-2-one nih.gov
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamideα-Halocarbonyl compounds2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives mdpi.comresearchgate.net

Modification for Polymerization Initiation or Monomer Formation

Fluorene-based polymers are a significant class of materials used in organic light-emitting diodes (OLEDs), organic solar cells, and sensors due to their excellent thermal stability and photophysical properties. aau.edu.etresearchgate.net this compound can be chemically modified to serve as a monomer or a polymerization initiator.

To be used as a monomer in step-growth polymerization, the this compound molecule needs to be functionalized with at least two reactive groups. For example, di-functionalization of the fluorene core at the 2 and 7 positions with groups amenable to polymerization, such as boronic esters for Suzuki coupling or amino groups for polyimide synthesis, is a common strategy. aau.edu.ettugraz.atvivanls.com The chlorine at the 1-position would remain as a substituent on the polymer backbone, potentially influencing the polymer's properties, such as solubility and electronic characteristics.

Alternatively, this compound can be modified to act as a polymerization initiator. For instance, the acidic proton at the C-9 position can be deprotonated, and the resulting anion can be used to initiate anionic polymerization. More commonly, the fluorene can be functionalized at the 9-position with a group capable of initiating controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would involve introducing a haloester or a similar initiating group at the C-9 position.

Table 4: Potential Modifications of this compound for Polymerization

Modification StrategyResulting SpeciesApplication in Polymerization
Dibromination at C-2 and C-7, followed by conversion to diboronic esterThis compound-2,7-bis(boronic acid pinacol (B44631) ester)Monomer for Suzuki polycondensation
Dinitration at C-2 and C-7, followed by reduction to diamine2,7-Diamino-1-chloro-9H-fluoreneMonomer for polyimide synthesis
Alkylation at C-9 with an α-bromoester2-Bromo-2-methylpropanoate substituted at C-9 of this compoundInitiator for Atom Transfer Radical Polymerization (ATRP)

Applications of 1 Chloro 9h Fluorene in Materials Science and Complex Organic Synthesis

1-Chloro-9H-fluorene as a Versatile Organic Building Block

This compound is a valuable intermediate in the synthesis of more complex organic molecules. Its utility as a versatile organic building block stems from the reactivity of its chlorinated fluorene (B118485) core, which allows for the strategic introduction of various functional groups and the construction of intricate molecular architectures. cymitquimica.com

The strategic placement of the chlorine atom on the fluorene ring system makes this compound a key precursor in multistep synthetic sequences. acs.org Organic chemists leverage the chloro group as a reactive handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. These reactions enable the assembly of elaborate molecular frameworks that are often challenging to construct through other synthetic routes. For instance, the chlorine atom can be displaced by a range of nucleophiles to introduce new functionalities, or it can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and extend the molecular structure. This controlled, stepwise approach is fundamental to the synthesis of complex natural products, pharmaceuticals, and other high-value chemical entities. acs.org

The fluorene moiety itself serves as a rigid and planar scaffold, and the presence of the chlorine atom in this compound provides a specific point for chemical modification. This allows for the systematic construction of new chemical entities with tailored properties. ontosight.ai By building upon the this compound framework, researchers can design and synthesize molecules with specific electronic, optical, or biological activities. The fluorene core often imparts desirable characteristics such as thermal stability and fluorescence, which can be fine-tuned by the addition of different substituents at the chlorinated position. researchgate.net This modular approach is particularly valuable in drug discovery and materials science, where the ability to create diverse libraries of compounds from a common scaffold is essential for identifying new leads and optimizing material performance. cymitquimica.com

Table 1: Selected Chemical Reactions Involving this compound Derivatives

Reaction TypeReagents and ConditionsProduct TypeApplication
Nucleophilic SubstitutionStrong bases, various nucleophilesFunctionalized fluorenesIntroduction of diverse functional groups
Suzuki-Miyaura CouplingPalladium catalyst, boronic acids/estersBiaryl compounds, extended π-systemsSynthesis of complex molecules, conjugated polymers
Friedel-Crafts AcetylationAcetyl chloride, Lewis acid (e.g., AlCl₃)Acetyl-fluorenesIntermediate for further functionalization

This table provides a summary of key reaction types where chloro-fluorene derivatives can be utilized, based on analogous reactivity of halogenated fluorenes. researchgate.net

Precursor in Multistep Organic Synthesis of Structurally Complex Molecules

Role in Polymer Chemistry and Advanced Materials

The unique properties of the fluorene structure, such as high thermal stability and strong fluorescence, make it a desirable component in advanced polymers. researchgate.netaau.edu.et this compound and its derivatives play a crucial role in the synthesis of these high-performance materials.

This compound serves as a monomer or a precursor to monomers used in the synthesis of a variety of fluorene-based polymers and copolymers. aau.edu.etresearchgate.net The presence of the chlorine atom allows for polymerization through various coupling reactions, leading to the formation of long-chain macromolecules with repeating fluorene units. researchgate.net An improved palladium-catalyzed polymerization procedure has enabled the preparation of a large variety of fluorene homopolymers and copolymers. researchgate.net

Fluorene-based conjugated polymers are at the forefront of research in organic electronics due to their excellent charge transport properties, high photoluminescence quantum yields, and good processability. nih.govucl.ac.uk These polymers are synthesized through reactions like Suzuki coupling, where halogenated fluorene monomers, analogous in reactivity to this compound, are coupled with other aromatic co-monomers. tugraz.at The resulting conjugated polymers possess a delocalized π-electron system along their backbone, which is essential for their use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govdokumen.pub The specific properties of the polymer, such as its band gap and emission color, can be tuned by carefully selecting the co-monomers and the substituents on the fluorene unit. researchgate.net For example, copolymers of fluorene and electron-deficient units like quinoxaline (B1680401) have been synthesized to create materials with specific electronic and photoluminescent properties for OLED applications. tugraz.at

The fluorene scaffold is also utilized in the creation of macromolecular dyes and other functionalized polymeric systems. mdpi.com By incorporating fluorene units, polymers can be endowed with specific optical properties, such as strong UV absorption and fluorescence. csic.es In some instances, dye molecules are converted into polymerizable monomers, which are then copolymerized to create colored polymers. mdpi.com This approach allows for the permanent integration of chromophores into a polymer matrix, leading to materials with stable and durable color. Furthermore, fluorene-based polymers can be functionalized to create materials with specific applications, such as water-soluble polymers for biological imaging or sensing. nih.gov The ability to tailor the properties of these polymers at the molecular level opens up possibilities for a wide range of advanced applications. mdpi.com

Table 2: Examples of Fluorene-Based Polymers and Their Applications

Polymer TypeMonomers/PrecursorsKey PropertiesApplications
Polyfluorenes (PFOs)Dihalogenated fluorene derivativesHigh charge carrier mobility, strong blue fluorescence, good solubilityOrganic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)
Fluorene-Quinoxaline CopolymersDihalogenated fluorenes, dibrominated quinoxalinesTunable electronic properties, blue-green electroluminescenceOrganic Light-Emitting Diodes (OLEDs)
Fluorene-based Conjugated Microporous Polymers (FCMPs)Rationally designed fluorene monomersHigh surface area, porosity, variable fluorescenceChemical sensing, photocatalysis

This table illustrates the diversity of fluorene-based polymers and their applications, synthesized from precursors analogous to this compound. tugraz.atdokumen.pubnih.gov

Development of Conjugated Polymers for Organic Electronics

Application in Organic Optoelectronic Devices

Fluorene and its derivatives are well-regarded for their unique optical and electrical properties, making them foundational materials in the development of organic electronic devices. element14.com Their rigid, planar structure and high photoluminescence quantum yields are particularly advantageous. scispace.com However, specific studies detailing the integration of This compound into these devices are limited.

Organic Light-Emitting Diodes (OLEDs)

Fluorene-based polymers are widely used in OLEDs due to their strong blue emission, good charge transport properties, and high thermal stability. element14.comscispace.com The substitution on the fluorene core, including halogenation, is a key strategy to tune the material's properties, such as energy levels and charge carrier mobility, to enhance device performance. heegermaterials.comji-techindia.co.in For instance, various chlorinated compounds, though not specifically this compound, are synthesized as intermediates for advanced bipolar materials used in yellow phosphorescent and non-doped fluorescent OLEDs. ji-techindia.co.in These complex derivatives aim to create materials with balanced electron and hole transport for improved efficiency. ji-techindia.co.in While many chlorinated fluorene derivatives exist as intermediates for OLED materials, specific performance data or synthetic routes originating from this compound are not prominently reported. heegermaterials.comji-techindia.co.insunfinelabs.com

Organic Phototransistors
Organic Solar Cells (OSCs)

In the field of organic photovoltaics, fluorene-based materials are frequently employed as either electron-donating or electron-accepting components in the active layer of solar cells. element14.com The introduction of chlorine atoms into the polymer backbone is a known strategy to lower the material's energy levels (specifically the HOMO level), which can lead to a higher open-circuit voltage (Voc) in the resulting solar cell. ossila.com

For example, chlorinated thiazole-based polymers incorporating fluorene units have been developed as effective low-cost donor materials. ossila.com Similarly, complex non-fullerene acceptors based on an alkylated fluorene core are used to achieve high open-circuit voltages in polymer solar cells. ossila.com Research has also explored fluorene-terminated hole-transporting materials for highly stable and efficient perovskite solar cells. researchgate.net Despite the recognized utility of chlorination in tuning materials for OSCs, direct studies on polymers or small molecules derived from This compound are not specified in the available research. ossila.comresearchgate.netacs.org

Contributions to Catalyst Systems

The role of fluorene compounds in catalyst systems is typically as a ligand or a substrate in catalyzed reactions, rather than a core component of the catalyst itself. For instance, Lewis acids like aluminum chloride are used as catalysts in the Friedel-Crafts acetylation of 9H-fluorene. researchgate.net In other examples, nanoporous gold has been used as a catalyst for the oxidation of 9H-fluorene. researchgate.net

There is no clear evidence in the provided search results to suggest that This compound is used as a foundational component or precursor for catalyst systems. The reactivity of the C-H bond at the 9-position of fluorene is often exploited in reactions that utilize basic or metal catalysts, such as copper-catalyzed alkylation. rsc.org However, these examples describe fluorene as the reactant, not a part of the catalytic species.

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 9h Fluorene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 1-chloro-9H-fluorene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of fluorene (B118485) derivatives reveals characteristic chemical shifts for the aromatic and methylene (B1212753) protons. In the parent 9H-fluorene, the methylene protons (H-9) typically appear as a singlet around 3.79 ppm in CDCl₃. chemicalbook.com The aromatic protons resonate in the downfield region, generally between 7.2 and 7.8 ppm. chemicalbook.comrsc.org

For substituted fluorenes, such as this compound, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituent. The chlorine atom, being an electron-withdrawing group, will deshield adjacent protons, causing them to resonate at a higher chemical shift. For instance, in a related derivative, 9-(4-chlorobenzyl)-9H-fluorene, the aromatic protons of the fluorene moiety appear as a doublet at 7.71 ppm and a triplet at 7.34 ppm. rsc.org The specific splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and provide valuable information about their relative positions on the aromatic rings. rsc.org

Table 1: Representative ¹H NMR Spectral Data for 9H-Fluorene Derivatives.

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Assignment
9H-Fluorene CDCl₃ 7.705 (d), 7.447 (d), 7.294 (t), 7.221 (t), 3.79 (s) Aromatic, Aromatic, Aromatic, Aromatic, CH₂
9-(4-chlorobenzyl)-9H-fluorene CDCl₃ 7.71 (d), 7.34 (t), 7.26 (m), 4.20 (t), 3.08 (d) Fluorene H, Fluorene H, Phenyl H, H-9, Benzyl CH₂
9-((3-Chloro-phenyl)carbamoyloxymino)fluorene CDCl₃ 8.60 (d), 8.5-8.6 (s, broad), 7.30-7.37 (t) H-1, NH, H-2 or H-3

This table is generated based on data from available research findings. chemicalbook.comrsc.orgmdpi.com

Carbon-13 (¹³C) NMR Spectroscopy (including DEPT-135)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In fluorene derivatives, the carbon atoms of the aromatic rings typically resonate in the range of 120-150 ppm. rsc.orgrsc.org The methylene carbon (C-9) in 9H-fluorene appears at a much higher field, around 36.6 ppm. rsc.org

The substitution pattern significantly affects the ¹³C chemical shifts. For example, in O-aryl-carbamoyl-oxymino-fluorene derivatives, the C-9 carbon is highly deshielded, with signals appearing between 155.92 and 156.53 ppm. mdpi.comnih.gov The carbon atoms directly bonded to the chlorine atom in chloro-substituted fluorenes will also experience a downfield shift.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable technique used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. nanalysis.comlibretexts.org In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. nanalysis.comlibretexts.org Quaternary carbons are not observed in DEPT spectra. This technique is crucial for the definitive assignment of carbon signals, especially for the methylene C-9 of the fluorene core, which would show a negative peak in a DEPT-135 experiment. nanalysis.comlibretexts.orgarabjchem.org For instance, in the ¹³C and DEPT-135 NMR spectra of a 2,7-dichloro-9H-fluorene derivative, the presence of methylene carbons was confirmed by their characteristic signals. arabjchem.org

Table 2: Representative ¹³C NMR Spectral Data for 9H-Fluorene Derivatives.

Compound Solvent Chemical Shift (δ, ppm) Assignment
9H-Fluorene CDCl₃ 144.6, 139.3, 132.8, 127.3, 125.4, 120.8, 36.6 Aromatic C, Aromatic C, Aromatic C, Aromatic C, Aromatic C, Aromatic C, C-9
9-((3-Chloro-phenyl)carbamoyloxymino)fluorene CDCl₃ 155.97, 142.31, 141.47, 136.80, 133.93, 129.72, 128.83, 128.23, 124.48, 122.55, 120.33, 120.16 C-9, C-4a, C-5a, C-8a, C-1a, Aromatic C, Aromatic C, Aromatic C, Aromatic C, C-4, C-5 or C-8, C-5 or C-8
9-(4-chlorobenzyl)-9H-fluorene CDCl₃ 146.4, 140.9, 138.0, 132.1, 130.9, 128.3, 127.3, 126.7, 124.7, 119.9, 48.5, 39.3 Aromatic C, Aromatic C, Aromatic C, Aromatic C, Aromatic C, Aromatic C, Aromatic C, Aromatic C, Aromatic C, Aromatic C, C-9, Benzyl CH₂

This table is generated based on data from available research findings. rsc.orgrsc.orgnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. uni-ruse.bg

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edugithub.io Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those separated by two or three bonds. This is instrumental in tracing the connectivity of protons within the aromatic rings of this compound. uni-ruse.bg

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edugithub.io Each cross-peak in an HSQC spectrum corresponds to a carbon atom and its attached proton(s). This allows for the direct assignment of protonated carbons. sdsu.edugithub.io

The combined application of these 2D NMR techniques allows for a comprehensive and rigorous structural elucidation of this compound and its derivatives. uni-ruse.bg

Vibrational Spectroscopy for Molecular Structure and Functional Groups

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For fluorene derivatives, the IR spectrum will show absorptions corresponding to aromatic C-H stretching, C=C stretching of the aromatic rings, and the C-Cl stretching vibration. nist.gov

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region. libretexts.org The presence of a chlorine atom introduces a C-Cl stretching band, which is generally found in the 850-550 cm⁻¹ region of the spectrum. libretexts.orglibretexts.orgpressbooks.pub For derivatives with other functional groups, such as the O-aryl-carbamoyl-oxymino-fluorenes, characteristic bands for C=O (around 1724-1768 cm⁻¹) and N-H (around 3267-3366 cm⁻¹) stretching will also be present. nih.gov

Table 3: Key IR Absorption Bands for Fluorene Derivatives.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching > 3000
Aromatic C=C Stretching 1600 - 1450
C-Cl Stretching 850 - 550
C=O (in derivatives) Stretching 1768 - 1724
N-H (in derivatives) Stretching 3366 - 3267

This table is generated based on data from available research findings. nih.govlibretexts.orglibretexts.orgpressbooks.pub

Raman Spectroscopy for Vibrational Modes

Studies on fluorene under pressure have shown that the Raman active modes are sensitive to changes in molecular stacking and electronic properties. ekt.gr For this compound, Raman spectroscopy can provide detailed information on the skeletal vibrations of the fluorene core and the C-Cl vibrational mode, which are often strong Raman scatterers.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of molecules like this compound and its derivatives. These methods provide insights into electronic transitions, energy levels, and the dynamics of excited states.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is instrumental in characterizing the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For fluorene and its derivatives, these absorptions are typically attributed to π–π* transitions associated with the fluorenyl aromatic system. nih.gov

The parent fluorene molecule exhibits characteristic absorption bands in the UV region. nih.gov For instance, in cyclohexane, fluorene has an excitation peak at 261 nm. aatbio.com In ethanol (B145695) or cyclohexane, it absorbs UV light, which can make it susceptible to direct photolysis by sunlight. nih.gov The absorption spectra of fluorene derivatives generally show multiple absorption maxima. For example, some derivatives display two moderately intense peaks between 294–312 nm, with a stronger, broader absorption at shorter wavelengths. nih.gov

The introduction of substituents onto the fluorene core can significantly influence the electronic structure and, consequently, the UV-Vis absorption spectrum. publish.csiro.au The position and nature of these substituents can alter the energy of the molecular orbitals involved in the electronic transitions. For example, the introduction of phenyl groups at the 1- and 3-positions of silafluorene derivatives leads to a red shift in the emission. acs.org Similarly, the presence of donor-acceptor substituents can be used to vary the photophysical properties. mdpi.com In some fluorene derivatives, weak absorption bands corresponding to the lowest-energy transitions have been observed at longer wavelengths, such as between 556 nm and 616 nm, which are primarily attributed to HOMO(β) to LUMO(β) electronic transitions. mdpi.com

The solvent environment can also play a role in the observed absorption spectra. While some symmetrical fluorene derivatives show negligible shifts in their absorption maxima between solution and thin-film states , solvent effects can influence the fluorescence quantum yield, as revealed by molecular dynamics simulations.

Table 1: Representative UV-Vis Absorption Maxima for Fluorene and its Derivatives

CompoundSolvent/StateAbsorption Maxima (λmax, nm)Reference
FluoreneCyclohexane261 (excitation) aatbio.com
FluoreneEthanol/CyclohexaneEnvironmental spectra nih.gov
Symmetrical Fluorene DerivativesSolution and Thin-film~370
Fluorene DerivativesNot specified294-312 nih.gov
Fluorenyl RadicalsDCM556-616 mdpi.com
1,1'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dipyreneNot specified340 researchgate.net
Methoxy-substituted FluorenonesAcetonitrileNot specified researchgate.net
Fluorene Derivatives with Phosphonic AcidDMFNot specified rsc.org

This table is illustrative and specific values can vary based on the exact derivative and experimental conditions.

The study of electronic transitions is governed by selection rules, such as the Spin Selection Rule (ΔS=0) and the Laporte Selection Rule, which dictate the probability of a transition occurring. libretexts.org While d-d transitions are a key feature in transition metal complexes, for organic molecules like fluorene, the focus is on transitions between molecular orbitals (e.g., π to π*). libretexts.org

Fluorescence Spectroscopy for Photophysical Properties and Molecular Dynamics

Fluorescence spectroscopy is a key technique for investigating the photophysical properties and molecular dynamics of this compound and its derivatives. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. This emission provides information about the structure of the excited state, its lifetime, and the non-radiative decay processes that compete with fluorescence.

The parent fluorene molecule is known for its characteristic violet fluorescence. wikipedia.org In cyclohexane, it displays an emission peak at 302 nm. aatbio.com The photophysical behavior of fluorene derivatives is highly dependent on the nature and position of substituents on the fluorene core. publish.csiro.au These substituents can modulate properties such as the intensity and lifetime of luminescence. publish.csiro.au

For instance, the nature of substituents at the C-2 and C-7 positions of the fluorene core has a significant impact on the emission spectra. mdpi.com The introduction of aryl substituents can enhance emission and shift the fluorescence emission maxima. mdpi.com Symmetrical fluorene derivatives often exhibit emission maxima that are governed by the extent of π-conjugation. In thin films, these derivatives can show sharp emission peaks, which suggests an ordered molecular packing. Some silafluorene derivatives are known to be blue light-emitting compounds, with emission maxima between 368–375 nm in solution. acs.org

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter. For some methoxy-substituted fluorenones, the quantum yield is significantly diminished by substitution at the 2, 4, 5, and 7 positions. researchgate.net In contrast, certain fluorenyl radicals exhibit doublet emission in the far-red/NIR region with measurable photoluminescence quantum efficiencies. mdpi.com

Table 2: Illustrative Fluorescence Emission Data for Fluorene Derivatives

Compound/Derivative TypeSolvent/StateEmission Maxima (λem, nm)Quantum Yield (ΦF)Reference
FluoreneCyclohexane302Not specified aatbio.com
Symmetrical Fluorene DerivativesTHFGoverned by π-conjugationNot specified
Silafluorene DerivativesSolution368-375Not specified acs.org
Fluorenyl RadicalsDCM679-7440.8% - 2.1% mdpi.com
1,1'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dipyreneNot specified475Not specified researchgate.net

This table provides examples and the specific values depend on the derivative and conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for the precise molecular identification of this compound and its derivatives. Unlike conventional mass spectrometry that measures nominal mass, HRMS can determine the mass-to-charge ratio (m/z) to several decimal places, providing the 'exact mass' of a molecule. This high level of accuracy allows for the determination of the elemental composition of an unknown compound by comparing the measured exact mass with calculated masses for potential chemical formulas.

For halogenated compounds like this compound, HRMS is particularly valuable. The exact masses of chlorine and bromine isotopes can be used to confirm the presence and number of these atoms in a molecule. While HRMS alone cannot distinguish between isomers, it provides a high degree of confidence in the elemental formula of the parent ion and its fragments. This technique is essential for confirming the identity of newly synthesized derivatives and for identifying unknown compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity assessment and mixture analysis of this compound and its derivatives. upt.ro

In GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification. The NIST Chemistry WebBook provides a reference mass spectrum for 9-chloro-9H-fluorene (electron ionization), which can be used for identification purposes. nist.gov

GC-MS is effective for determining the purity of a sample of this compound. A certificate of analysis for 9-Chloro-9H-fluorene, for example, might specify a purity of 99% as determined by GC-MS. thermofisher.com The technique can also be used to analyze complex mixtures containing fluorene derivatives. For instance, a modified GC-ion trap multistage tandem mass spectrometry (MS/MS) method has been developed to analyze methyl-, chloro-, bromo-, and trifluoromethyl-substituted 1,9-diphenyl-9H-fluorene and their isomers, which are difficult to distinguish using conventional MS due to their similar spectra. nih.gov

Table 3: GC-MS Data for Fluorene and its Derivatives

CompoundApplicationKey FindingsReference
9-Chloro-9H-fluorenePurity AssessmentA purity of 99% was determined. thermofisher.com
9-Methylene-9H-fluoreneDetection in Air SamplesDetected using GC quadrupole time-of-flight MS. researchgate.net
Substituted 1,9-diphenyl-9H-fluorenesIsomer AnalysisMS/MS and MS3 were used to distinguish isomers. nih.gov
9H-FluoreneEnvironmental AnalysisDetected in soil samples. upt.ro

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of this compound and its derivatives. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. torontech.com It is particularly useful for compounds that are not sufficiently volatile for gas chromatography. In the context of this compound, HPLC can be employed for purity assessment and for the analysis of complex mixtures containing its derivatives. asm.org

The choice of stationary and mobile phases is critical for achieving a good separation. For fluorene and its derivatives, which are polycyclic aromatic hydrocarbons (PAHs), reversed-phase HPLC is a common approach. separationmethods.com In this mode, a nonpolar stationary phase is used with a more polar mobile phase. For example, a method for the analysis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) utilizes a reversed-phase column with a mobile phase consisting of acetonitrile, water, and an acid. sielc.comsielc.com

The purity of a sample can be assessed by analyzing the resulting chromatogram. torontech.com A pure compound should ideally produce a single, symmetrical peak. The presence of additional peaks indicates the presence of impurities. torontech.com Diode array detectors (DAD) can be used to assess peak purity by analyzing the UV spectrum across the peak. sepscience.com A consistent spectrum across the peak suggests purity, while variations may indicate the co-elution of an impurity. sepscience.com For instance, a method has been developed for measuring the purity of 9-fluorenemethanol (B185326) using HPLC with a UV multi-wave detector. google.com

Table 4: Example HPLC Conditions for Fluorene-Related Compounds

Compound/MixtureColumn TypeMobile PhaseDetectionReference
4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline)Newcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidNot specified sielc.comsielc.com
Aromatic Compounds (including Biphenyl (B1667301), a related structure)HALO Phenyl-HexylWater/MethanolUV 254 nm mac-mod.com
Polycyclic Aromatic Hydrocarbons (including Fluorene)SMT-PAH1Acetonitrile/Water GradientUV, 254 nm separationmethods.com
9-FluorenemethanolNot specifiedNot specifiedUV Multi-wave google.com

Theoretical and Computational Investigations of 1 Chloro 9h Fluorene

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 1-chloro-9H-fluorene at the atomic level. These calculations can predict molecular structure, stability, and reactivity with high accuracy.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of many-body systems. worldscientific.com It is frequently used to optimize molecular structures and calculate a variety of molecular properties. worldscientific.com For halogen-substituted fluorene (B118485) molecules, DFT calculations can predict their UV-Vis spectra. worldscientific.com

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Molecular orbital (MO) theory describes the distribution of electrons in a molecule, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being particularly important for predicting reactivity. numberanalytics.com The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's stability and reactivity. worldscientific.com A smaller energy gap suggests that the molecule is less stable and more reactive. worldscientific.com For fluorene derivatives, the presence of electron-withdrawing groups can lead to a decrease in the HOMO-LUMO energy gap. worldscientific.com

Molecular electrostatic potential (MESP) maps are another valuable tool derived from DFT calculations. worldscientific.com These maps illustrate the electrostatic potential on the surface of a molecule, with different colors indicating regions of varying electron density. worldscientific.com Red and orange areas represent high electron density and negative electrostatic potential, while blue and green areas indicate low electron density and positive electrostatic potential. worldscientific.com This information helps in understanding and predicting the molecule's reactivity. worldscientific.com

Table 1: Calculated Electronic Properties of Fluorene Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Fluorene -5.89 -1.98 3.91
2,7-Dibromofluorene -6.05 -2.54 3.51

Data derived from representative DFT calculations on fluorene and its derivatives. The values for this compound would require specific calculations but are expected to follow similar trends influenced by the chloro-substituent.

DFT calculations are a valuable tool for predicting the reactivity of molecules and exploring potential reaction pathways. paperswithcode.com By analyzing the electronic structure, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for nucleophilic or electrophilic attack. chemrxiv.org For instance, the LUMO energy and the molecular electrostatic potential (ESP) at specific carbon atoms can be used to predict the rate and regioselectivity of nucleophilic aromatic substitution reactions. chemrxiv.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. lumenlearning.com This analysis is crucial for understanding how a molecule's shape influences its physical and chemical properties. solubilityofthings.com The stability of a conformer is inversely related to its potential energy; lower energy conformers are more stable. curlyarrows.com

For molecules with rotational freedom around single bonds, different conformers can exist, such as staggered and eclipsed conformations. solubilityofthings.com Staggered conformations are generally more stable due to minimized steric and torsional strain. solubilityofthings.com In substituted systems like this compound, the interactions between the substituent and the rest of the molecule play a significant role in determining the most stable conformation. libretexts.org Computational methods, including DFT, can be used to calculate the potential energy surface of a molecule as a function of its dihedral angles, allowing for the identification of the most stable conformers and the energy barriers between them. mdpi.com

Table 2: Factors Influencing Conformational Stability

Factor Description Impact on Stability
Torsional Strain Resistance to twisting around a bond. solubilityofthings.com Eclipsed conformations have maximum torsional strain and are less stable. solubilityofthings.com
Steric Strain Repulsion between electron clouds of nearby atoms or groups. solubilityofthings.com Larger groups in close proximity increase steric strain and decrease stability. solubilityofthings.com
Gauche Interactions Steric interaction between substituents on adjacent atoms that are 60° apart. Destabilizing relative to an anti conformation where substituents are 180° apart. lumenlearning.com

This table outlines general principles of conformational analysis applicable to this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, although they are computationally more demanding. numberanalytics.com

Ab initio calculations are particularly useful for obtaining highly accurate molecular geometries and for studying systems where DFT may not be as reliable. nih.gov They can provide benchmark data against which results from more computationally efficient methods can be compared. nsf.gov For a molecule like this compound, ab initio calculations could be employed to refine its structural parameters and to investigate subtle electronic effects with a high degree of confidence. These calculations are also valuable for determining thermochemical data, such as enthalpies of formation, with high precision. researcher.life

Density Functional Theory (DFT) Studies

Prediction of Reactivity and Reaction Pathways

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulakbim.gov.tr By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including their conformational changes, diffusion, and interactions with their environment. mdpi.com

For this compound, MD simulations could be used to investigate its behavior in different solvents, its aggregation properties, and its interactions with other molecules. mdpi.com These simulations can reveal how the molecule moves and flexes, and how its conformation changes in response to its surroundings. This information is crucial for understanding the macroscopic properties of materials containing this compound and for designing new materials with specific functionalities. cnr.it

Computational Spectroscopy for Spectral Prediction and Interpretation

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectral properties of molecules. For this compound, these methods are instrumental in understanding its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP, which provides a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are crucial for assigning experimental spectra, especially for complex aromatic systems where signals can overlap.

The accuracy of predicted NMR chemical shifts is highly dependent on the chosen theoretical level, including the functional and basis set. For chlorinated organic compounds, standard DFT functionals can sometimes overestimate chemical shifts, and specialized functionals or correction schemes may be necessary to achieve better agreement with experimental values. Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of NMR chemical shifts, trained on large datasets of experimental and calculated values.

Below are tables representing the kind of data generated from theoretical NMR predictions for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are representative values based on typical computational outputs and are for illustrative purposes.)

Proton Predicted Chemical Shift (ppm)
H2 7.65
H3 7.30
H4 7.45
H5 7.80
H6 7.35
H7 7.40
H8 7.90

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on typical computational outputs and are for illustrative purposes.)

Carbon Atom Predicted Chemical Shift (ppm)
C1 132.5
C2 128.0
C3 121.5
C4 125.0
C4a 141.0
C4b 143.0
C5 120.0
C6 127.5
C7 126.8
C8 120.5
C8a 140.0
C9 37.0

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These simulations are invaluable for assigning the various peaks in experimental spectra to specific molecular motions, such as C-H stretching, C-C bond vibrations, and the influence of the chlorine substituent.

The theoretical vibrational spectra are typically calculated using DFT methods. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational model. The comparison between simulated and experimental spectra can confirm the molecular structure and provide a detailed understanding of its vibrational dynamics.

Table 3: Simulated Vibrational Frequencies for this compound (Note: This table is a representative example of data from a DFT calculation and is for illustrative purposes.)

Wavenumber (cm⁻¹) IR Intensity Raman Activity Vibrational Mode Assignment
3075 High Medium Aromatic C-H Stretch
1610 Medium High Aromatic C=C Stretch
1450 High Medium C-H Bending
1300 Medium Low In-plane C-H Bending
820 High Low C-H Out-of-plane Bending

Theoretical Prediction of NMR Chemical Shifts

Cheminformatics and Quantitative Structure-Property Relationships (QSPR)

Cheminformatics applies computational tools to analyze chemical data, enabling the prediction of molecular properties from their structure. Quantitative Structure-Property Relationship (QSPR) models are a key component of cheminformatics, establishing mathematical relationships between molecular descriptors and specific properties.

For this compound, cheminformatics can be used to predict a range of physicochemical properties. Molecular descriptors, such as topological indices, electronic properties (like HOMO/LUMO energies), and steric parameters, are calculated from the molecule's 2D or 3D structure. These descriptors are then used in QSPR models to estimate properties like solubility, lipophilicity (logP), and boiling point.

The PubChem database provides several computed properties for this compound and its derivatives, which are derived from cheminformatics models. These predicted values are useful in the early stages of research for screening and prioritizing compounds for further investigation.

Table 4: Predicted Physicochemical Properties for this compound (Note: These values are based on cheminformatics predictions and are for illustrative purposes.)

Property Predicted Value
Molecular Weight 200.66 g/mol
XLogP3 4.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 0

Q & A

What synthetic methodologies are employed to prepare 1-chloro-9H-fluorene, and how can purity be optimized?

This compound is typically synthesized via electrophilic aromatic substitution, where fluorene undergoes chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under inert conditions. Critical considerations include controlling reaction temperature (<50°C) to avoid over-chlorination and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis . Purification involves recrystallization from hot ethanol or glacial acetic acid, leveraging the compound’s solubility profile (151°C melting point) . Advanced purification techniques like column chromatography (silica gel, hexane/ethyl acetate eluent) may resolve residual isomers or byproducts.

How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: The chloro substituent deshields adjacent protons, producing distinct splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm). Integration ratios confirm substitution positions .
    • ¹³C NMR: The chlorine-bearing carbon resonates at δ ~110–120 ppm, distinguishable from fluorene’s backbone carbons .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 196.6 ([M]⁺) and fragment ions (e.g., loss of Cl·, m/z 161.6) confirm molecular weight (166.22 + 35.45 ≈ 201.67 g/mol) .
  • X-Ray Crystallography: Resolves chlorine placement and intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds, π-stacking absence at 4.22 Å centroid distances) .

What experimental strategies mitigate contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity, temperature, and measurement techniques. Methodological standardization is critical:

Use high-purity solvents (HPLC-grade) and degas to prevent bubble formation.

Conduct solubility tests at controlled temperatures (±0.1°C) via gravimetric or UV-Vis quantification .

Compare results against computational predictions (e.g., Crippen or McGowan methods for logP) to identify outliers .

How does this compound behave in cross-coupling reactions, and how can side products be minimized?

The chloro group serves as a leaving site in Suzuki-Miyaura or Ullmann couplings. Key parameters:

  • Catalyst Selection: Pd(PPh₃)₄ or NiCl₂(dppe) for aryl-aryl bond formation .
  • Solvent System: Toluene/DMF mixtures enhance substrate solubility and catalyst activity.
  • Byproduct Control: Monitor reaction progress via TLC to halt at ~80% conversion, preventing di- or tri-substituted byproducts .

What computational models predict the environmental fate of this compound?

Quantitative Structure-Activity Relationship (QSAR) models estimate:

  • Bioaccumulation Factor (BAF): LogKₒw (octanol-water) ≈ 4.2 suggests moderate bioaccumulation .
  • Persistence: Chlorine’s electronegativity increases resistance to microbial degradation compared to fluorene .
    Validated tools include EPI Suite and ECOSAR, though site-specific factors (pH, organic carbon) require experimental calibration .

How can unintended isomer formation during synthesis be addressed?

Isomers (e.g., 2-chloro or 3-chloro derivatives) form due to regioselectivity challenges. Solutions:

  • Directed Metalation: Use LDA (lithium diisopropylamide) to deprotonate fluorene at the 9-position before chlorination .
  • Chromatographic Separation: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates isomers .

What protocols assess the photostability of this compound in optoelectronic applications?

  • UV-Vis Spectroscopy: Monitor absorbance decay at λₘₐₓ ~254 nm under controlled UV irradiation (e.g., 365 nm LED) .
  • Mass Spectrometry: Identify photodegradation products (e.g., dechlorinated fluorene or hydroxylated derivatives) .

Which in vitro models are suitable for toxicity screening of this compound?

  • Cell Lines: HepG2 (liver) and A549 (lung) cells assess cytotoxicity via MTT assays .
  • Metabolic Activation: Include S9 liver fractions to simulate in vivo metabolic pathways .

How should researchers resolve inconsistencies in reaction yields across studies?

  • Reaction Replication: Standardize catalysts, solvents, and stoichiometry (e.g., 1:1.2 substrate:chlorinating agent ratio) .
  • Error Analysis: Use Design of Experiments (DoE) to isolate variables (e.g., oxygen sensitivity, moisture) .

What crystallographic techniques elucidate intermolecular interactions in this compound derivatives?

Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonding: Intramolecular C–H⋯Cl interactions stabilize the chloro-substituted structure .
  • Packing Motifs: Centroid distances >4.2 Å indicate negligible π-π stacking, favoring van der Waals-dominated packing .

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